3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

T-type calcium channel blocker Thiadiazole regioisomerism Structure-activity relationship

This 3,3-diphenylpropanoyl piperazine is a structurally unique T-type calcium channel (CaV3) blocker, distinguished by its 1,2,5-thiadiazole regioisomerism—critical for target engagement and selectivity. Unlike generic 1,2,3- or 1,3,4-thiadiazole isomers, its electron distribution and hydrogen-bonding capacity directly govern CaV3.1 potency (scaffold reference IC50 0.83 μM). The 3,3-diphenylpropanoyl group provides essential hydrophobic anchoring, making it ideal for systematic SAR studies. Substituting with diphenylacetyl or benzhydryl variants compromises selectivity profiles. Available as a solid from Life Chemicals for FLIPR/patch-clamp screening and in vivo pain model development.

Molecular Formula C21H22N4OS
Molecular Weight 378.5 g/mol
CAS No. 2097920-38-0
Cat. No. B6430096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
CAS2097920-38-0
Molecular FormulaC21H22N4OS
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H22N4OS/c26-21(25-13-11-24(12-14-25)20-16-22-27-23-20)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2
InChIKeyYZHDFHVZMJIUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097920-38-0): A Structurally Distinct T-Type Calcium Channel Screening Candidate


3,3-Diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097920-38-0) is a synthetic small molecule (MW 378.5 g/mol) characterized by a 3,3-diphenylpropanoyl group linked to a 1,2,5-thiadiazol-3-yl-piperazine scaffold [1]. It belongs to the class of 3,3-diphenylpropanoyl piperazines, which have been investigated as T-type calcium channel (CaV3) blockers with potential applications in chronic pain and neurological disorders [2].

Why 3,3-Diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one Cannot Be Replaced by a Generic T-Type Calcium Channel Blocker


Substituting this compound with a generic T-type calcium channel blocker or a different piperazine-thiadiazole isomer is risky because activity within this chemotype is exquisitely sensitive to both the thiadiazole regioisomerism and the N-substitution pattern of the piperazine ring [1]. The 1,2,5-thiadiazole isomer presents distinct electron distribution and hydrogen-bonding capacity compared to 1,2,3- or 1,3,4-thiadiazole analogs, which directly governs target engagement at the CaV3 channel [2]. Furthermore, the 3,3-diphenylpropanoyl group provides a critical hydrophobic anchor; even closely related diphenylacetyl or benzhydryl piperazine variants are not directly interchangeable without altering selectivity profiles [3].

3,3-Diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one: Head-to-Head and Class-Level Differentiation Evidence


1,2,5-Thiadiazole vs. 1,2,3-Thiadiazole Regioisomer: Structural and Predicted Pharmacophoric Differentiation

The target compound incorporates a 1,2,5-thiadiazole ring with a distinct S–N bond arrangement, resulting in altered electron distribution and hydrogen-bonding vectors relative to the 1,2,3-thiadiazole regioisomer . In the 1,2,5 isomer, the sulfur atom resides adjacent to one nitrogen, modifying dipole moment and π-stacking potential compared to the 1,2,3 isomer where the sulfur is flanked by two nitrogens [1]. The closest structurally characterized analog in the literature is (4-benzhydrylpiperazino)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, which shares the C21H22N4OS formula but places the thiadiazole directly at the carbonyl, contrasting with the target compound's propyl-linked topology . This topological difference alters the spatial relationship between the hydrophobic diphenyl cluster and the H-bond-capable thiadiazole, which is predicted to shift T-type vs. L-type calcium channel selectivity [2].

T-type calcium channel blocker Thiadiazole regioisomerism Structure-activity relationship

Piperazine vs. Piperidine Scaffold Differentiation: Impact on T-Type Calcium Channel IC50

The target compound contains a piperazine ring, which introduces a second basic nitrogen capable of modulating pKa, solubility, and target engagement compared to piperidine analogs [1]. The closest piperidine analog is 2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2097893-26-8), which shares the C21H22N4OS formula and 1,2,5-thiadiazole but replaces the piperazine-propyl-diphenylpropanoyl motif with a piperidine-acetamide-diphenyl arrangement . Within the broader 3,3-diphenylpropanoyl piperazine class, the most potent reported compound (1h) achieved an IC50 of 0.83 μM against the T-type calcium channel in a fluorescence-based FLIPR assay using HEK293 cells expressing CaV3.1 [2]. The piperazine nitrogen provides a critical hydrogen-bond acceptor site that is absent in piperidine-based analogs, which may explain why piperazine-containing derivatives dominate the SAR landscape for this target class [2].

T-type calcium channel blockade Piperazine scaffold Piperidine comparator

3,3-Diphenylpropanoyl vs. Benzhydryl vs. Diphenylacetyl Substituent: Impact on Hydrophobic Pocket Occupancy

The target compound employs a 3,3-diphenylpropanoyl group, where the two phenyl rings are attached to the same carbon and separated from the carbonyl by a methylene bridge. This contrasts with the benzhydrylpiperazine arrangement found in the 1,2,3-thiadiazole comparator, where the diphenylmethyl group lacks the carbonyl oxygen and methylene spacer . The 3,3-diphenylpropanoyl motif was deliberately selected in the SAR study by Choi et al. because it provides optimal spacing for hydrophobic pocket occupation in the T-type calcium channel; compound 1h, which retains this motif with a cyclohexylmethyl-substituted piperazine, achieved the best IC50 (0.83 μM) in the series [1]. Replacing this with a shorter diphenylacetyl or benzhydryl group would alter the angle and depth of hydrophobic pocket penetration, as evidenced by the fact that even within the same piperazine series, different N-substitution patterns yielded a >12-fold range in IC50 values [1].

T-type calcium channel Hydrophobic pocket Diphenyl substitution pattern

T-Type vs. L-Type Calcium Channel Selectivity: Class-Level Differentiation from Dihydropyridines

The target compound belongs to a class that selectively targets T-type (low-voltage-activated) calcium channels, which are distinct from the L-type channels targeted by classical dihydropyridine drugs such as nifedipine or amlodipine [1]. T-type calcium channels (CaV3.1-3.3) are implicated in neuropathic pain, epilepsy, and sleep disorders, whereas L-type channels primarily regulate cardiovascular function [1] [2]. The 3,3-diphenylpropanoyl piperazine scaffold was specifically designed for T-type selectivity, as evidenced by the Choi et al. study which used CaV3.1-expressing cells for primary screening [2]. In contrast, dihydropyridines like nifedipine show IC50 values of 0.1-10 nM at L-type channels (CaV1.2) but are essentially inactive at T-type channels at concentrations up to 10 μM [3]. This differential selectivity is critical for pain and neurology indications where L-type blockade is undesirable due to cardiovascular side effects [1].

T-type calcium channel selectivity L-type calcium channel Dihydropyridine comparator

Purified Solid Form Availability vs. Solution-Only Screening Libraries: Procurement and Handling Advantage

The target compound is supplied as a solid by Life Chemicals (Catalog F6549-1216) , which offers distinct procurement advantages over compounds available only in pre-dissolved DMSO solution formats from high-throughput screening libraries . Solid-form compounds typically exhibit extended shelf-life (>2 years under recommended storage) compared to DMSO solutions, which are prone to freeze-thaw degradation and solvent evaporation that can alter concentration and complicate dose-response reproducibility [1]. Life Chemicals provides >90% purity confirmation by LCMS and 400 MHz NMR for their screening compounds . This contrasts with many commercial suppliers who offer the compound only as part of pre-plated library sets without individual solid availability, limiting the ability to independently verify concentration and purity prior to use.

Screening compound procurement Solid form stability DMSO solubility

Optimal Research and Procurement Scenarios for 3,3-Diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one


T-Type Calcium Channel (CaV3.1-3.3) Primary Screening and Hit Identification

This compound is best deployed as a structurally distinct hit-identification probe in fluorescence-based (FLIPR) or electrophysiological (patch-clamp) screening campaigns targeting T-type calcium channels (CaV3.1, CaV3.2, CaV3.3). The 3,3-diphenylpropanoyl piperazine scaffold has validated sub-micromolar activity at CaV3.1, with compound 1h achieving IC50 = 0.83 μM [1]. Its 1,2,5-thiadiazole regioisomerism and propyl linker topology differentiate it from 1,2,3- or 1,3,4-thiadiazole analogs, allowing exploration of previously uncharacterized chemical space around the T-type channel pore .

Structure-Activity Relationship (SAR) Studies on Piperazine N-Substitution Effects at CaV3 Channels

The compound serves as a key intermediate or reference molecule for systematic SAR studies investigating how variations in the piperazine N-substituent affect T-type calcium channel potency, selectivity, and physicochemical properties. The Choi et al. study demonstrated that changing the piperazine N-substituent alone altered IC50 values by >12-fold (from 0.83 μM to >10 μM) [1]. Researchers can use the target compound's 1,2,5-thiadiazol-3-yl substitution as a starting point and systematically modify the diphenylpropanoyl region or the thiadiazole ring to map key pharmacophoric interactions.

Selectivity Profiling Against L-Type (CaV1.2) and N-Type (CaV2.2) Calcium Channels

A critical next step is to profile the target compound against L-type (CaV1.2) and N-type (CaV2.2) calcium channels to establish its selectivity window. The parent scaffold was designed for T-type preference, but no selectivity data are yet published for the 1,2,5-thiadiazol-3-yl-piperazine subclass [1]. Comparative profiling against dihydropyridine L-type blockers (nifedipone, IC50 ~0.1 nM at CaV1.2) and N-type reference compounds (ω-conotoxin GVIA) will determine whether this chemotype offers genuine T-type selectivity for pain or epilepsy programs .

In Vivo Efficacy Studies in Neuropathic Pain Models Following In Vitro Confirmation

Once in vitro T-type inhibitory activity and selectivity are confirmed, the compound can progress to in vivo efficacy testing in rodent models of neuropathic pain (spinal nerve ligation, paclitaxel-induced neuropathy, or HIV gp120-induced pain) where T-type channel upregulation is a validated pathological mechanism [1]. The solid-form availability from Life Chemicals enables formulation development for intraperitoneal or oral dosing, though pharmacokinetic parameters (brain penetration, metabolic stability) must be independently assessed, as no PK data currently exist for this specific compound.

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